7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole
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Overview
Description
7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole is a chemical compound with the molecular formula C17H16N2O2. It is known for its unique structure, which combines elements of naphthalene and indazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole can be achieved through photochemical reactions. These reactions are typically performed in a commercial Petri dish under controlled conditions . The process involves the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of photochemical synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions, such as light intensity and reaction time, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic and heterocyclic systems.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares similar methoxy and dihydro groups but differs in its core structure.
10,11-Dihydro-7,8-dimethoxy-3H-phenanthro(1,2-c)pyrazole: Another compound with a similar dihydro and methoxy configuration but a different core.
Uniqueness
7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole is unique due to its specific combination of naphthalene and indazole structures. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57595-90-1 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
7,8-dimethoxy-10,11-dihydro-3H-naphtho[1,2-g]indazole |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-7-10-3-6-13-12(14(10)8-16(15)21-2)5-4-11-9-18-19-17(11)13/h3,6-9H,4-5H2,1-2H3,(H,18,19) |
InChI Key |
YAXVXZXSTDXQQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C(C=CC2=C1)C4=C(CC3)C=NN4)OC |
Origin of Product |
United States |
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